1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15)
. The Canonical SMILES structure is C1=CC=C(C=C1)C(=O)NCCCCC(=O)O
.
5-(Benzoylamino)pentanoic acid is classified as an amino acid derivative. Its chemical formula is , and it has a CAS number of 15647-47-9. This compound is recognized for its structural similarity to amino acids, which contributes to its biological activity. It is often studied in the context of drug development due to its potential therapeutic applications .
The synthesis of 5-(Benzoylamino)pentanoic acid can be achieved through several methods, primarily involving the reaction of pentanoic acid derivatives with benzoyl chloride or benzamide. A common synthetic route involves the following steps:
Technical parameters such as temperature control (typically around room temperature) and reaction time (ranging from several hours to overnight) are crucial for optimizing yield and purity. The product can be purified through recrystallization or chromatography techniques .
The molecular structure of 5-(Benzoylamino)pentanoic acid features a pentanoic acid backbone with a benzoylamino functional group at the fifth carbon. The structural representation can be described as follows:
The three-dimensional conformation of this compound can influence its interactions in biological systems, making it essential for studies involving molecular modeling and docking simulations .
5-(Benzoylamino)pentanoic acid can participate in various chemical reactions typical for amino acids and carboxylic acids:
These reactions are vital for understanding how this compound can be utilized in synthesizing more complex molecules or modifying its structure for enhanced biological activity .
The mechanism of action for 5-(Benzoylamino)pentanoic acid primarily involves its interaction with biological receptors and enzymes. Its structural similarity to natural amino acids allows it to mimic their functions in biological systems. For instance:
Research indicates that compounds like 5-(Benzoylamino)pentanoic acid may also exhibit anti-inflammatory properties, although specific mechanisms require further investigation .
The physical and chemical properties of 5-(Benzoylamino)pentanoic acid are critical for its application in research and pharmaceuticals:
These properties influence how the compound behaves under various conditions, impacting its stability and efficacy in formulations .
5-(Benzoylamino)pentanoic acid has several scientific applications:
The versatility of this compound makes it valuable across various research domains, particularly in developing new therapeutic agents targeting gastrointestinal disorders and other conditions .
CAS No.: 1902954-60-2
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.:
CAS No.: 85252-29-5